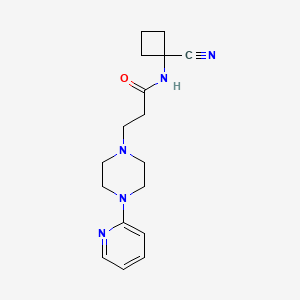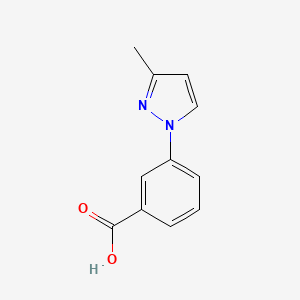
3-(3-methyl-1H-pyrazol-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methyl-1H-pyrazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Antimicrobial and Antifungal Properties
Pyrazole derivatives, including compounds similar to 3-(3-methyl-1H-pyrazol-1-yl)benzoic acid, have been studied for their antimicrobial properties. For instance, Shubhangi et al. (2019) synthesized pyrazole derivatives and tested their antimicrobial activities against bacterial and fungal strains. Their antimicrobial activities were in agreement with docking results, indicating potential applications in combating microbial infections (Shubhangi et al., 2019).
2. Anticancer Activity
Pyrazole derivatives have shown promise in anticancer research. A study by Lingling Jing et al. (2012) evaluated the antitumor activity of pyrazole derivatives against various cancer cells, highlighting their potential as lung cancer inhibitory agents (Lingling Jing et al., 2012). Additionally, El-Zahar et al. (2011) synthesized benzofuran-2-yl pyrazole pyrimidine derivatives and evaluated their antitumor activity, suggesting their potential as therapeutic agents (El-Zahar et al., 2011).
3. Optical Nonlinearity and Potential in Optical Limiting Applications
In the field of optics, Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity, identifying compounds with potential for optical limiting applications (Chandrakantha et al., 2013).
4. Cytotoxicity and Biological Applications
McKay et al. (2016) synthesized palladium(II) and platinum(II) complexes with pyrazole-based benzoic acids and reported preliminary studies on their cytotoxicity against cancer cell lines, suggesting potential in cancer therapy (McKay et al., 2016).
5. Corrosion Inhibition
Pyrazole derivatives have been evaluated as corrosion inhibitors. Herrag et al. (2007) studied pyrazole compounds as steel corrosion inhibitors in hydrochloric acid, highlighting their effectiveness in reducing corrosion rates (Herrag et al., 2007).
6. Pharmaceutical Research
In pharmaceutical research, pyrazole derivatives have been investigated for their potential as receptor antagonists and in the synthesis of bioactive compounds. Yoshimura et al. (1995) synthesized heterocyclic ring-containing benzoic acids, including pyrazole derivatives, and evaluated their binding affinity and antagonism against all-trans-retinoic acid (Yoshimura et al., 1995).
Propiedades
IUPAC Name |
3-(3-methylpyrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-5-6-13(12-8)10-4-2-3-9(7-10)11(14)15/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBACMXLJZHEMHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide](/img/structure/B2872942.png)

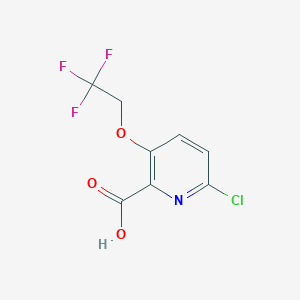
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2872952.png)
![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid](/img/structure/B2872954.png)
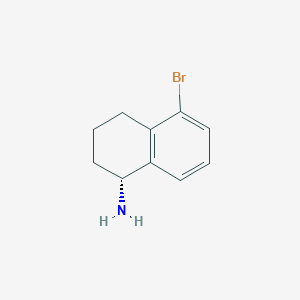
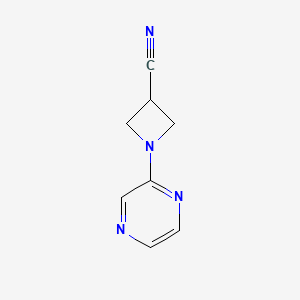
![Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2872958.png)
![3-methyl-7-(2-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2872960.png)
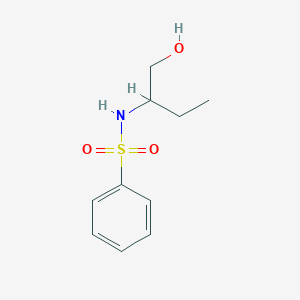
![(E)-2-chloro-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2872962.png)
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2872963.png)

